![molecular formula C17H17N3O3S3 B2982153 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219389-10-2](/img/structure/B2982153.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The thiophen-2-yl group is a sulfur-containing heterocycle, and the methylsulfonyl group is a common functional group in organic chemistry. The pyrrolidine-2-carboxamide group contains a pyrrolidine ring, which is a type of secondary amine, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the sulfur-containing thiophen-2-yl group could potentially make the compound more polar and increase its boiling point .Scientific Research Applications
Anticonvulsant Effects
The compound has been synthesized and evaluated for its anticonvulsant effects using various models of experimental epilepsy . The initial anticonvulsant activities of the compounds were investigated using intraperitoneal maximal electroshock shock (MES), subcutaneous pentylenetetrazole (sc PTZ) seizure models in mice .
EGFR Inhibitors
The compound has been used in the in-silico design of EGFR inhibitors by inhibiting EGFR kinase activity which competes with its cognate ligands . This may potentially constitute a new class of effective drugs in cancer therapy .
Anti-Cancer Activity
A series of isoxazole derivatives of the compound were synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against various types of cancer .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-26(22,23)20-9-4-6-13(20)15(21)19-16-11(8-10-24-16)17-18-12-5-2-3-7-14(12)25-17/h2-3,5,7-8,10,13H,4,6,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVPYGDRHCNHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.